5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(Cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a rich structure composed of multiple fused rings
Preparation Methods
Synthetic Routes:
Starting Materials: The synthesis typically begins with cyclopentyl thiol, methyl groups, and propyl derivatives.
Reaction Conditions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions, enabling the formation of the fused pyrimidine core.
Large-Scale Synthesis: Scalable methods often involve batch processes utilizing catalytic hydrogenation or other efficient steps to ensure high yield and purity.
Quality Control: Rigorous monitoring of reaction parameters and purification steps such as recrystallization or chromatographic techniques are essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert any present nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at positions susceptible to leaving groups.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Solvents: Common solvents include dichloromethane, ethanol, and water for varying solubilities and reaction conditions.
Major Products: The major products often include various substituted derivatives depending on the reacting agents, leading to potentially novel compounds for further research.
Scientific Research Applications
Biology: Its derivatives may have bioactive properties, enabling studies into their effects on cellular processes or as potential drug candidates.
Medicine: Investigations into its pharmacological properties could reveal uses as therapeutic agents, including antimicrobial or antiviral activities.
Industry: It could be utilized in manufacturing advanced materials or in agrochemical development.
Mechanism of Action
The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural modifications and binding affinity.
Comparison with Similar Compounds
Similar Compounds:
5-(Cyclopentylthio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: A simpler analogue with fewer fused rings.
5-(Cyclopentylthio)-7-propylpyrimidine-2,4(1H,3H)-dione: Lacks the 1,3-dimethyl groups but retains similar core structure.
Uniqueness: This compound's distinct fused ring structure and specific functional groups confer unique chemical and biological properties, making it particularly valuable in niche research areas.
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Properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-7-11-17-13-12(15(21)20(3)16(22)19(13)2)14(18-11)23-10-8-5-6-9-10/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXEHSPXGCETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SC3CCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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